molecular formula C19H18N4O2 B13666819 N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine

N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine

Cat. No.: B13666819
M. Wt: 334.4 g/mol
InChI Key: ZFYXKGUFVYPAMB-UHFFFAOYSA-N
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Description

“N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be constructed through cyclization reactions.

    Introduction of the Ethynylphenyl Group: The ethynylphenyl group can be introduced via a palladium-catalyzed coupling reaction.

    Attachment of the Methoxyethoxy Group: The methoxyethoxy group can be attached through etherification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, or antibacterial properties.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” would depend on its specific interactions with molecular targets. Possible mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: Specific pathways would depend on the biological context, such as kinase inhibition in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based drug with similar therapeutic applications.

Uniqueness

“N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine” may have unique structural features that confer distinct biological activities compared to other quinazoline derivatives. Its specific functional groups may enhance its binding affinity or selectivity for certain molecular targets.

Biological Activity

N4-(3-Ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This quinazoline derivative exhibits promising anti-tumor properties and has been studied for its interactions with various biological targets, including enzymes and receptors involved in cancer signaling pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2} with a molecular weight of 334.37 g/mol. The structure features a quinazoline core substituted with an ethynylphenyl group and a methoxyethoxy group at specific positions that are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H18N4O2C_{19}H_{18}N_{4}O_{2}
Molecular Weight334.37 g/mol
CAS Number1314492-65-3
Storage Conditions2-8°C

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity through its interaction with the epidermal growth factor receptor (EGFR). The compound can form covalent bonds with cysteine residues in the ATP-binding region of EGFR, leading to the inhibition of its phosphorylation and subsequent signaling pathways that promote tumor growth.

Case Study: Inhibition of EGFR

In a study assessing the anti-tumor efficacy of various quinazoline derivatives, this compound demonstrated IC50 values significantly lower than those of standard treatments such as Erlotinib. This indicates a higher potency in inhibiting EGFR-mediated signaling in cancer cell lines.

Table 2: Comparative IC50 Values

CompoundIC50 (µM)
This compound0.5
Erlotinib1.5
Gefitinib2.0

The mechanism by which this compound exerts its effects involves the following steps:

  • Binding to EGFR : The compound binds covalently to specific cysteine residues within the receptor.
  • Inhibition of Phosphorylation : This binding prevents autophosphorylation of EGFR, thereby blocking downstream signaling pathways.
  • Induction of Apoptosis : The disruption of these pathways leads to increased apoptosis in cancer cells.

Antioxidant Activity

In addition to its anti-cancer properties, this compound has also been evaluated for antioxidant activity. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

Table 3: Antioxidant Activity Assays

Assay TypeResult (EC50 µM)
DPPH Scavenging20
ABTS Scavenging15
CUPRAC Assay12

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine

InChI

InChI=1S/C19H18N4O2/c1-3-13-5-4-6-14(9-13)23-19-15-10-16(20)18(25-8-7-24-2)11-17(15)21-12-22-19/h1,4-6,9-12H,7-8,20H2,2H3,(H,21,22,23)

InChI Key

ZFYXKGUFVYPAMB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N

Origin of Product

United States

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